molecular formula C10H12BrCl B1441617 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene CAS No. 1181738-91-9

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene

Cat. No. B1441617
CAS RN: 1181738-91-9
M. Wt: 247.56 g/mol
InChI Key: FSOVYXOQVGSMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-bromo-2-methylpropan-2-yl)benzene” is a chemical compound with the CAS Number: 3756-32-9. Its molecular weight is 213.12 .


Molecular Structure Analysis

The molecular formula of “(1-bromo-2-methylpropan-2-yl)benzene” is C10H13Br . The InChI code is 1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 .

Scientific Research Applications

Synthetic Applications and Characterization

  • Synthesis of Non-Peptide Antagonists

    Research by H. Bi (2014, 2015) discusses the synthesis of non-peptide CCR5 antagonists from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of elimination, reduction, and bromization reactions. These compounds were characterized by NMR and mass spectrometry, indicating their potential in therapeutic applications (Bi, 2014), (Bi, 2015).

  • Polymerization and Material Science

    The work of Moszner et al. (2003) on the polymerization of cyclic monomers, including the synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, showcases the application in materials science, particularly in creating polymers with specific properties such as a high glass transition temperature (Moszner et al., 2003).

Toxicology and Environmental Studies

  • Toxicity and Genotoxicity Assessment: Chroust et al. (2007) evaluated the toxic and genotoxic effects of halogenated aliphatic compounds, including 1-bromo-2-chloroethane, on Drosophila melanogaster, providing insights into the environmental and health impacts of these chemicals (Chroust et al., 2007).

Physical Chemistry and Molecular Interactions

  • Ultrasonic Investigations: Babu et al. (2014) conducted ultrasonic investigations on binary mixtures of 1-bromopropane in chlorobenzene, analyzing parameters such as adiabatic compressibility and internal pressure to understand molecular interactions and behavior in mixtures (Babu et al., 2014).

Advanced Materials and Liquid Crystals

  • Liquid Crystals Synthesis: Kim et al. (2008) synthesized cholesteric glassy liquid crystals with benzene functionalized with hybrid chiral-nematic mesogens, exploring the structure-property relationships and demonstrating applications in advanced materials science (Kim et al., 2008).

properties

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOVYXOQVGSMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695776
Record name 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181738-91-9
Record name 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 2
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.